molecular formula C6H13N5 B608072 Imeglimin CAS No. 775351-65-0

Imeglimin

カタログ番号 B608072
CAS番号: 775351-65-0
分子量: 155.20 g/mol
InChIキー: GFICWFZTBXUVIG-SCSAIBSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imeglimin is a novel molecule currently under development for the treatment of type 2 diabetes mellitus . It is the first agent of the ‘glimin’ class of glucose-lowering medication . It has a unique mechanism of action that targets the three main pathophysiological components of type 2 diabetes: impaired glucose uptake by muscle tissue, excess hepatic gluconeogenesis, and increased β-cell apoptosis .


Synthesis Analysis

This compound is a tetrahydrotriazine compound . Its chemical name is (6R)- (+)-4-dimethylamino-2- imino-6-methyl-1,2,5,6-tetrahydro-1,3,5-triazine hydrochloride . It primarily acts on the mitochondria of aerobic cells, where it alters oxidative phosphorylation .


Chemical Reactions Analysis

This compound is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . Clinical drug-drug interaction studies confirmed the absence of relevant clinical interaction with substrates or inhibitors of these transporters .


Physical And Chemical Properties Analysis

This compound is a small cationic drug . It has a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) . This compound absorption decreases when dose increases due to the saturation of the active uptake transport .

科学的研究の応用

  • Mechanism of Action : Imeglimin's mechanism involves dual effects: amplification of glucose-stimulated insulin secretion and preservation of β-cell mass, as well as enhanced insulin action. This includes potential inhibition of hepatic glucose output and improvement in insulin signaling in both liver and skeletal muscle. Its action at the cellular and molecular level may involve the correction of mitochondrial dysfunction, a common element in T2D pathogenesis (Hallakou-Bozec et al., 2020).

  • Effects on Type 2 Diabetes : this compound targets the three key defects of type 2 diabetes: excessive hepatic glucose production, impaired peripheral glucose uptake by skeletal muscle, and insufficient insulin secretion. It has shown significant lowering of fasting plasma glucose concentrations and HbA1c in preclinical models (Fouqueray et al., 2011).

  • Safety and Efficacy Profile : Clinical trials have demonstrated this compound's safety and efficacy in glycaemic control in type 2 diabetes patients, comparing favorably with metformin and placebo (Pīrāgs et al., 2012).

  • Improvement in Mitochondrial Function : In preclinical studies, this compound has shown to normalize glucose tolerance and insulin sensitivity by preserving mitochondrial function and favoring lipid oxidation in the liver of high-fat, high-sucrose diet mice (Vial et al., 2014).

  • Future Potential in Type 2 Diabetes Treatment : this compound shows promise as a novel mechanism for T2DM treatment, with potential applications in a larger patient population. Its benign safety profile, particularly in patients with chronic kidney disease, adds to its potential utility (Konkwo & Perry, 2020).

作用機序

Target of Action

Imeglimin, a novel oral hypoglycemic agent, primarily targets the mitochondria in various organ systems affected by type 2 diabetes . It acts on the pancreas, liver, and skeletal muscle , thereby improving glycemic control . The compound’s primary targets play a crucial role in the pathophysiology of type 2 diabetes .

Mode of Action

This compound works by multiple mechanisms of action. It enhances the generation of adenosine triphosphate (ATP) and increases the ATP/adenosine diphosphate ratio, resulting in the improvement of mitochondrial function . It also amplifies glucose-stimulated insulin secretion . Furthermore, it improves β-cell function by increasing nicotinamide phosphoribosyltransferase, which leads to increased nicotinamide adenine dinucleotide and ultimately contributes to calcium mobilization in the insulin secretion amplification pathway . Enhanced insulin effects can be seen in both the liver and skeletal muscle .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances mitochondrial bioenergetics, which leads to the amelioration of insulin resistance and enhancement of β-cell function . It has been found to enhance substrate flux towards complex II, inhibit complex I, restore complex III activity, and promote fatty acid oxidation . These changes favor a mechanism potentially promoting increased fatty acid oxidation, leading to the decrease in hepatic lipid accumulation .

Pharmacokinetics

This compound is rapidly absorbed and primarily distributed to organs and tissues after oral dosing . Its absorption decreases when the dose increases due to the saturation of the active uptake transport . It has a half-life ranging from 9.03 to 20.2 hours . This compound is excreted unchanged in urine, indicating a low extent of metabolism . It is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of organic cation transporter (OCT) 1, OCT2, and MATE1 . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on this compound renal clearance .

Result of Action

This compound has several molecular and cellular effects. It mitigates the accumulation of dysfunctional mitochondria through mitophagy in diabetic mice, which may contribute to preserving β-cell function and effective glycemic control in type 2 diabetes . It also prevents endothelial cell death in human cells by inhibiting the opening of the mitochondrial permeability transition pore without inhibiting mitochondrial respiration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption decreases when the dose increases, likely due to the saturation of the active uptake transport . Furthermore, its pharmacokinetics was shown to be insensitive to ethnicity and food intake . Renal function impacts this compound renal clearance, indicating that dosage adjustment is required in moderately and severely renally impaired patients .

将来の方向性

Imeglimin shows true promise to provide a novel mechanism for T2DM treatment, with potential application in a larger, more comprehensive patient population . Its observed efficacy was comparable to currently available agents metformin and sitagliptin and was increased when given in combination with either agent .

生化学分析

Biochemical Properties

Imeglimin’s mechanism of action targets mitochondrial bioenergetics to ameliorate insulin resistance and to enhance β-cell function . It is a small cationic drug with a complex mechanism of absorption involving an active transport through organic cation transporters (OCTs) .

Cellular Effects

This compound enhances glucose-stimulated insulin secretion and inhibits the apoptosis of β-cells in the pancreas . It also inhibits hepatic glucose production and ameliorates insulin sensitivity . These mechanisms improve glucose metabolism in patients with type 2 diabetes .

Molecular Mechanism

This compound’s mechanism of action involves dual effects: amplification of glucose-stimulated insulin secretion (GSIS) and preservation of β-cell mass . It also enhances insulin action by inhibiting hepatic glucose output and recovery of altered insulin signaling in both hepatocytes (liver) and myocytes (skeletal muscle) .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed and distributed, weakly metabolized, and excreted unchanged in urine . Its pharmacokinetics profile has also been characterized in special populations, showing no influence of mild and moderate hepatic impairment but an impact of renal function on this compound renal clearance .

Dosage Effects in Animal Models

In animal models, this compound improved cardiac and kidney function, and reduced ischemia-induced brain damage . It has been shown to increase insulin secretion, reverse pancreatic β-cell dysfunction, and prevent death of human epithelial cells .

Metabolic Pathways

This compound reportedly affects the liver, skeletal muscle, and pancreas, thereby improving glycemic control . It reduces glucose and lipid biosynthesis in the liver by suppressing anabolic processes and increases glucose uptake in skeletal muscle .

Transport and Distribution

This compound is a substrate of multidrug and toxic compound extrusion (MATE) 2-K and a substrate and inhibitor of OCT1, OCT2, and MATE1 . After absorption, this compound is rapidly and primarily distributed to organs and tissues .

Subcellular Localization

Its mechanism of action targets mitochondrial bioenergetics , suggesting that it may have a significant impact on the mitochondria within cells.

特性

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5/c1-4-8-5(7)10-6(9-4)11(2)3/h4H,1-3H3,(H3,7,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFICWFZTBXUVIG-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N=C(NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1N=C(NC(=N1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228237
Record name Imeglimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

775351-65-0
Record name Imeglimin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=775351-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imeglimin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775351650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imeglimin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12509
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imeglimin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMEGLIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU226QGU97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 4 L two neck flask charged with 662 g (4 mol) metformin HCl and 1600 mL MeOH was stirred with a magnetic bar at 750 rpm at room temperature with a water bath. To this suspension was added sodium hydroxide 160 g (4 mol) in 200 mL water through one dropping funnel. At the same time acetaldehyde 226 mL (4 mol) in 400 mL of MeOH in another funnel was added to the mixture. The addition of NaOH solution finished in 70 minutes whereas the addition of acetaldehyde finished in 100 minutes. Then, the reaction mixture was filtered through celite to remove the sodium chloride. The solution was concentrated to give a white solid that was extracted with 1.2 L of hot ethanol to give a suspension. After filtration, the ethanol solution was concentrated to give a pale yellow solid, 520 g, yield is 84%.
[Compound]
Name
two
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
662 g
Type
reactant
Reaction Step One
Name
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
226 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。